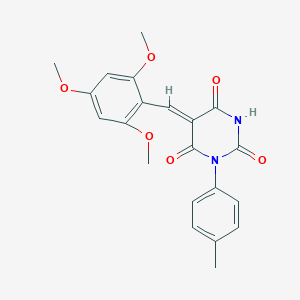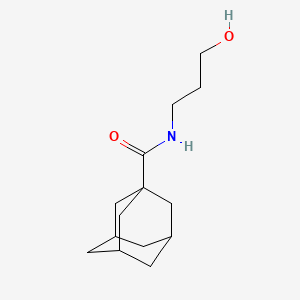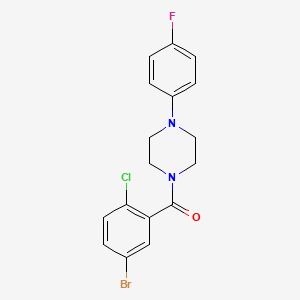![molecular formula C16H10ClF2NO2S B4819599 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819599.png)
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic application in various diseases.
Mechanism of Action
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide blocks the activation and proliferation of B cells, leading to reduced inflammation and autoimmune responses.
Biochemical and Physiological Effects:
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including reducing the activation and proliferation of B cells, reducing inflammation and autoimmune responses, and inhibiting the growth of cancer cells. 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for BTK, which allows for more precise targeting of B-cell receptor signaling. However, one limitation is that 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide may not be effective in all types of cancer or autoimmune disorders, and further research is needed to determine its efficacy in different disease contexts.
Future Directions
There are several future directions for the research and development of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, including:
1. Further preclinical studies to determine the efficacy of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in different types of cancer and autoimmune disorders.
2. Clinical trials to evaluate the safety and efficacy of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in humans.
3. Development of new formulations of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide to improve its bioavailability and pharmacokinetics.
4. Investigation of potential combination therapies with 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide to enhance its therapeutic effects.
5. Exploration of the role of BTK inhibition in other disease contexts, such as infectious diseases and neurodegenerative disorders.
In conclusion, 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a promising small molecule inhibitor with potential therapeutic application in various diseases. Further research is needed to fully understand its mechanism of action and efficacy in different disease contexts, but its selectivity for BTK makes it a promising candidate for targeted therapy.
Scientific Research Applications
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic application in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has shown promising results in inhibiting the growth of cancer cells, as well as reducing inflammation and autoimmune responses.
properties
IUPAC Name |
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NO2S/c17-13-11-3-1-2-4-12(11)23-14(13)15(21)20-9-5-7-10(8-6-9)22-16(18)19/h1-8,16H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMPMJSHOUVLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinyl)benzyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4819531.png)

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B4819543.png)

![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4819571.png)



![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4819586.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4819593.png)
![5-ethyl-3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819602.png)
![N-cyclopentyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4819603.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4819609.png)
